N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide is a compound belonging to the class of amidoalkyl-2-naphthol derivatives. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 2-hydroxynaphthaldehyde with an appropriate amine and a secondary amide under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediates followed by their condensation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or amide groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted naphthalenes .
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide
- N-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitrile
- N2, N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene ring with an amidoalkyl group makes it a versatile intermediate in organic synthesis and a promising candidate for various scientific applications .
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-14(2)22(25)23-21(17-10-8-15(3)9-11-17)20-18-7-5-4-6-16(18)12-13-19(20)24/h4-14,21,24H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNBYMSGDQQTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.